molecular formula C10H5BrCl2FN3 B12281581 5-Bromo-2,6-dichloro-N-(4-fluorophenyl)-4-pyrimidinamine

5-Bromo-2,6-dichloro-N-(4-fluorophenyl)-4-pyrimidinamine

Katalognummer: B12281581
Molekulargewicht: 336.97 g/mol
InChI-Schlüssel: WZVRKAYIOJLHHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2,6-dichloro-N-(4-fluorophenyl)-4-pyrimidinamine is a synthetic organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,6-dichloro-N-(4-fluorophenyl)-4-pyrimidinamine typically involves multi-step organic reactions. A common synthetic route may include:

    Bromination: Introduction of a bromine atom to the pyrimidine ring.

    Chlorination: Addition of chlorine atoms to specific positions on the pyrimidine ring.

    Amination: Introduction of the N-(4-fluorophenyl) group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering its functional groups.

    Reduction: Reduction reactions could be used to modify the compound’s structure.

    Substitution: Nucleophilic or electrophilic substitution reactions are common, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens, amines, or other nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used, potentially leading to derivatives with different biological activities.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2,6-dichloro-N-(4-fluorophenyl)-4-pyrimidinamine may have applications in:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential use as a pharmaceutical agent due to its biological activity.

    Industry: Use in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action would involve the compound interacting with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets would depend on the compound’s structure and functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dichloro-5-fluoropyrimidine: Similar pyrimidine structure with different substituents.

    5-Bromo-2-chloropyrimidine: Another brominated pyrimidine derivative.

    4-Amino-2,6-dichloropyrimidine: Similar structure with an amino group.

Uniqueness

5-Bromo-2,6-dichloro-N-(4-fluorophenyl)-4-pyrimidinamine is unique due to its specific combination of bromine, chlorine, and fluorophenyl groups, which may confer distinct biological activities and chemical properties.

Eigenschaften

Molekularformel

C10H5BrCl2FN3

Molekulargewicht

336.97 g/mol

IUPAC-Name

5-bromo-2,6-dichloro-N-(4-fluorophenyl)pyrimidin-4-amine

InChI

InChI=1S/C10H5BrCl2FN3/c11-7-8(12)16-10(13)17-9(7)15-6-3-1-5(14)2-4-6/h1-4H,(H,15,16,17)

InChI-Schlüssel

WZVRKAYIOJLHHL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NC2=C(C(=NC(=N2)Cl)Cl)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.